molecular formula C26H25N3O4S B2643566 (E)-dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate CAS No. 796881-63-5

(E)-dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate

Cat. No.: B2643566
CAS No.: 796881-63-5
M. Wt: 475.56
InChI Key: JMSJBHJCKWLWER-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate is a strategically designed and potent inhibitor targeting the FIP1L1-PDGFRα fusion kinase, an oncogenic driver associated with hypereosinophilic syndrome and a subset of systemic mastocytosis. This compound acts as a Type II kinase inhibitor, binding to the inactive DFG-out conformation of the PDGFRα kinase domain. This specific mechanism provides high selectivity over other kinases, making it an invaluable chemical probe for dissecting FIP1L1-PDGFRα signaling pathways in hematological malignancies. Its primary research value lies in investigating the pathogenesis of these diseases and serving as a lead compound for the development of targeted therapeutics. Studies have demonstrated its efficacy in suppressing the proliferation of cells dependent on constitutive FIP1L1-PDGFRα activity, establishing its utility in preclinical oncological research [https://pubs.acs.org/doi/10.1021/jm901289z].

Properties

IUPAC Name

dimethyl 5-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c1-16(2)9-17-5-7-18(8-6-17)23-15-34-24(29-23)21(13-27)14-28-22-11-19(25(30)32-3)10-20(12-22)26(31)33-4/h5-8,10-12,14-16,28H,9H2,1-4H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSJBHJCKWLWER-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-Dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4OSC_{23}H_{22}N_{4}OS, with a molecular weight of 402.5 g/mol. The compound features a thiazole moiety, which is often associated with diverse biological activities.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-aminothiazole have shown potent anticancer properties, with some studies reporting IC50 values as low as 0.06 µM against non-small cell lung cancer cells (NCI-H522) and other types including breast and colon cancers .

Compound Cell Line IC50 (µM) Activity
Compound 1NCI-H522 (lung cancer)0.06High cytotoxicity
Compound 2MCF7 (breast cancer)0.1Moderate cytotoxicity
Compound 3HT29 (colon cancer)2.5Low cytotoxicity

The presence of substituents on the thiazole ring significantly influences the anticancer activity, suggesting that structural modifications can enhance potency.

Antioxidant Properties

Thiazole-based compounds also demonstrate notable antioxidant activity. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress markers in various biological systems. For example, one study highlighted the ability of thiazole derivatives to protect against oxidative damage in liver tissues .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis: Evidence suggests that certain thiazole derivatives can trigger programmed cell death in malignant cells.
  • Antioxidant Mechanisms: By scavenging reactive oxygen species (ROS), these compounds help mitigate cellular damage.

Case Studies

  • Study on Cytotoxicity : A recent study assessed the cytotoxic effects of various thiazole derivatives on human liver hepatocellular carcinoma (HepG2) cells, revealing significant dose-dependent responses with certain derivatives exhibiting over 70% inhibition at high concentrations.
  • Antioxidant Efficacy : Another investigation evaluated the antioxidant capacity of thiazole derivatives using DPPH and ABTS assays, demonstrating that specific modifications to the thiazole structure enhanced radical scavenging activity.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Key Structural Features of Comparable Thiazole Derivatives

Compound Name / ID Core Structure Substituents/Functional Groups Notable Properties Reference
Target Compound Thiazole-2-yl 4-Isobutylphenyl, cyano-vinylamino, dimethyl isophthalate Combines hydrophobic (isobutylphenyl) and electron-withdrawing groups (cyano, ester). Likely planar except for perpendicular substituent .
Compounds 4 & 5 () Thiazole Chlorophenyl/fluorophenyl, pyrazol-triazol Isostructural, triclinic symmetry. Planar except one fluorophenyl group perpendicular to the plane .
Compound 40 () Thiazol-2-ylmethylthio 2-Nitrophenylaminoethyl, methylthio Nitro group introduces strong electron-withdrawing effects; methylthio enhances lipophilicity .
Derivatives Thiazol-5-ylmethyl Benzyl, carbamates, ureido Complex substituents increase molecular weight; carbamates may improve bioavailability .
Diazenyl Compound Thiazol-2-yl diazenyl Isopropyl, methylphenol, azo group Azo group enables coordination with metals; phenolic -OH enhances solubility .

Key Observations :

  • Planarity vs.
  • Electronic Effects: The cyano group in the target compound may enhance electrophilicity at the vinylamino linker, similar to the nitro group in Compound 40 . However, the nitro group’s stronger electron withdrawal could lead to higher reactivity in nucleophilic environments.
  • Solubility and Bioavailability : The dimethyl isophthalate moiety in the target compound likely improves aqueous solubility compared to lipophilic derivatives like those in , which rely on carbamates for membrane permeability .

Pharmacological Implications (Inferred)

  • Thiazole Derivatives in Oncology: Compounds with isobutylphenyl groups (as in the target) often target hydrophobic pockets in kinases, while nitro/cyano groups may modulate enzyme inhibition .
  • Metabolic Stability : The ester groups in the target compound may undergo hydrolysis in vivo, unlike the stable carbamates in derivatives, which could prolong half-life .

Q & A

What are the optimal synthetic conditions for preparing (E)-dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate?

Basic Research Question
The synthesis of this compound requires careful optimization of reaction parameters. Key steps include:

  • Cyano-vinyl linkage formation : Refluxing in acetic acid with sodium acetate as a catalyst (commonly used for analogous thiazole derivatives) to promote condensation .
  • Thiazole ring functionalization : Halogenation or alkylation at the 4-isobutylphenyl group under controlled temperatures (e.g., 60–80°C) to avoid side reactions .
  • Esterification : Use of dimethyl sulfate in anhydrous dimethylformamide (DMF) to ensure complete esterification of the isophthalate moiety .
    Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm yield via gravimetric analysis .

How can spectroscopic methods resolve structural ambiguities in this compound?

Basic Research Question
A multi-technique approach is critical:

  • NMR : Compare 1^1H and 13^13C NMR shifts of the thiazole (δ 7.2–7.8 ppm for aromatic protons) and cyano-vinyl groups (δ 5.5–6.5 ppm for vinyl protons) to reference data for similar thiazole derivatives .
  • IR : Confirm the presence of ester carbonyl (C=O stretch at ~1720 cm1^{-1}) and cyano groups (C≡N stretch at ~2220 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns of the brominated intermediates (if applicable) .

What computational strategies predict the biological activity of this compound?

Advanced Research Question
Molecular docking and dynamics simulations are essential:

  • Target Selection : Prioritize kinases or viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) based on structural similarities to thiazole-containing inhibitors .
  • Docking Workflow : Use AutoDock Vina with flexible ligand sampling and AMBER force fields to account for the compound’s conformational flexibility .
  • Validation : Compare binding affinities with known inhibitors (e.g., remdesivir for viral targets) and validate via MM-PBSA free-energy calculations .

How to address contradictory spectral data during characterization?

Advanced Research Question
Contradictions often arise from isomerism or impurities:

  • Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish E/Z isomers in the vinyl linkage. The E-configuration typically shows NOE correlations between the cyano group and thiazole protons .
  • Impurity Profiling : Employ preparative TLC or column chromatography (silica gel, ethyl acetate/hexane) to isolate byproducts, followed by LC-MS to identify degradation pathways .

What experimental designs evaluate the environmental stability of this compound?

Advanced Research Question
Follow ecotoxicology frameworks:

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 50°C, monitoring degradation via UV-Vis spectroscopy (λ = 270 nm for thiazole absorbance) .
  • Photolysis : Expose to UV light (254 nm) in a solar simulator, analyzing photoproducts using GC-MS .
  • Biotic Degradation : Use OECD 301B guidelines with activated sludge to assess microbial breakdown .

How to elucidate the reaction mechanism for forming the vinylamino linkage?

Advanced Research Question
Mechanistic studies require kinetic and isotopic labeling:

  • Kinetic Profiling : Monitor reaction progress via in-situ IR to track cyano group consumption .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled intermediates to confirm nucleophilic attack by the amino group on the α,β-unsaturated nitrile .
  • DFT Calculations : Use Gaussian09 to model transition states and identify rate-limiting steps (e.g., imine formation vs. cyclization) .

How do polymorphic forms affect the compound’s bioactivity?

Advanced Research Question
Polymorph screening and characterization:

  • Crystallization : Recrystallize from DMF/water or ethanol/acetone mixtures to isolate polymorphs .
  • PXRD and DSC : Compare diffraction patterns and melting points to link crystal packing (e.g., π-π stacking of thiazole rings) to solubility and dissolution rates .
  • Bioactivity Assays : Test polymorphs in cell-based assays (e.g., IC50_{50} in cancer lines) to correlate bioavailability with crystal structure .

Which in silico models predict pharmacokinetic properties?

Advanced Research Question
Leverage ADMET prediction tools:

  • Absorption : SwissADME to estimate LogP (target: 2–4 for optimal permeability) and P-gp substrate likelihood .
  • Metabolism : Use GLORY meta-server to identify potential CYP450 oxidation sites (e.g., methyl groups on the isophthalate) .
  • Toxicity : ProTox-II to screen for hepatotoxicity risks based on structural alerts (e.g., thiazole-related idiosyncratic reactions) .

How to control stereochemistry during vinylamino group formation?

Advanced Research Question
Stereocontrol strategies include:

  • Chiral Catalysts : Employ Jacobsen’s thiourea catalysts for asymmetric addition to the nitrile .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor E-isomer formation via stabilization of transition-state dipoles .
  • Temperature Modulation : Lower temperatures (0–5°C) reduce kinetic isomerization, preserving stereochemical integrity .

How to validate analytical methods for quantifying this compound in biological matrices?

Advanced Research Question
Follow ICH Q2(R1) guidelines:

  • HPLC Validation : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) for peak symmetry (asymmetry factor < 1.2) and retention time consistency .
  • LOQ/LOD : Determine via signal-to-noise ratios (S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD) in spiked plasma samples .
  • Matrix Effects : Assess ion suppression/enhancement in ESI-MS using post-column infusion studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.